NFkappaB Inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis and identification of NF-kappaB inhibitors have been a focus of research due to the pivotal role of NF-kappaB in regulating immune responses and cell survival pathways. One approach has been to identify molecules that can specifically target and inhibit the activation pathway of NF-kappaB, including the prevention of its nuclear translocation or DNA binding activity. These efforts have led to the discovery of various natural and synthetic compounds capable of inhibiting NF-kappaB activation at different stages of its pathway.

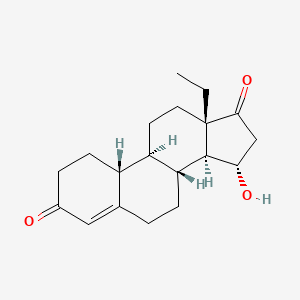

Molecular Structure Analysis

The molecular structure of NF-kappaB inhibitors is diverse, reflecting the variety of mechanisms by which these compounds inhibit NF-kappaB activity. Some inhibitors target the NF-kappaB/IkappaB complex in the cytoplasm to prevent NF-kappaB translocation to the nucleus. Others directly interfere with the DNA binding activity of NF-kappaB in the nucleus. The structure of the IkappaBalpha/NF-kappaB complex, for example, has been elucidated, showing how IkappaBalpha inhibits NF-kappaB by masking its nuclear localization signals and DNA-binding cleft, thus preventing its translocation to the nucleus and binding to DNA.

Chemical Reactions and Properties

NF-kappaB inhibitors often function through chemical reactions that modify key proteins in the NF-kappaB activation pathway. For instance, some inhibitors work by preventing the phosphorylation and subsequent degradation of IkappaB, the inhibitor that binds NF-kappaB in the cytoplasm. Others may induce modifications of NF-kappaB itself, such as oxidation or reduction reactions that affect its DNA-binding ability. The diversity in chemical structure among NF-kappaB inhibitors reflects the complexity of the NF-kappaB signaling pathway and the various points at which it can be targeted.

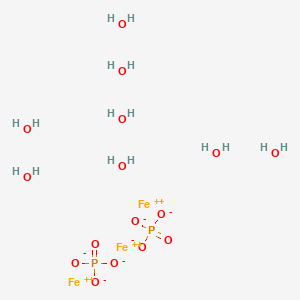

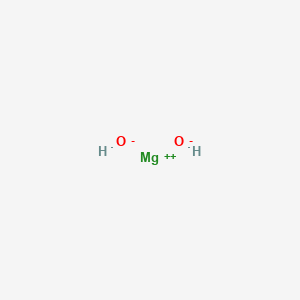

Physical Properties Analysis

The physical properties of NF-kappaB inhibitors, such as solubility, stability, and molecular weight, play significant roles in their biological activity and therapeutic potential. These properties influence the compound's bioavailability, distribution, metabolism, and excretion, critical factors in drug development. For effective inhibition of NF-kappaB, compounds must be able to reach their target sites within cells, requiring favorable physical and chemical properties that facilitate cellular uptake and retention.

Chemical Properties Analysis

The chemical properties of NF-kappaB inhibitors, including their reactivity, functional groups, and binding affinity to NF-kappaB or its regulatory proteins, determine their mechanism of action and effectiveness as inhibitors. High specificity and selectivity for NF-kappaB or its activating proteins are desirable features of inhibitors to minimize off-target effects and potential toxicity. The design and optimization of NF-kappaB inhibitors often involve detailed analysis of their chemical interactions with NF-kappaB signaling molecules to enhance their potency and selectivity.

References (Sources)

Mechanism of Action

Target of Action

SN50, also known as NFkappaB Inhibitor or NF-kappaB Inhibitor, SN50, primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . The NF-κB pathway plays a pivotal role in various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD). It is involved in immune system responses, inflammation, oxidative stress, and neuronal survival .

Mode of Action

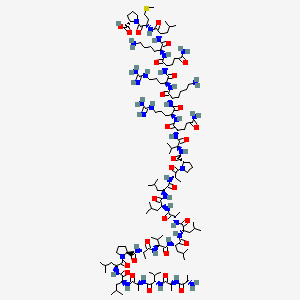

SN50 inhibits the translocation of NF-κB . The sequence of SN50 contains the nuclear localization sequence (NLS residues 360-369) of the transcription factor NF-κB p50 linked to a peptide cell-permeabilization sequence . By inhibiting NF-κB activation, SN50 can dampen the excessive release of pro-inflammatory molecules .

Biochemical Pathways

The NF-κB pathway is intricately involved in the pathogenesis of diseases like AD . In the canonical pathway, TNFR and NMDAR activation raises Ca 2+, triggering CaMKII-mediated Ca 2+ -NF-κB linkage. Simultaneously, TLR activation acts on IKK subunits. Ca 2+ leads to IκB kinase activation, IκB breakdown, and p65/p50 dimer formation .

Pharmacokinetics

It is known that sn50 is a cell-permeable peptide inhibitor of nf-κb, which suggests it can readily cross cell membranes .

Result of Action

SN50 has been shown to attenuate cell death and behavioral deficits in mouse models of traumatic brain injury (TBI) . It suppresses plasmalemma disruption and cumulative loss of cells, demonstrating a better performance of motor function, as well as a significant decrease in the visuospatial learning latencies . Through the NF-κB/TNF-α/cathepsin networks, SN50 may contribute to TBI-induced extrinsic and intrinsic apoptosis, and inflammatory pathways .

Action Environment

The action of SN50 is influenced by the environment in which it is used. For example, in the context of acute respiratory distress syndrome (ARDS), it has been confirmed that the NF-κB p65 signaling pathway is involved in the regulation of alveolar hypercoagulation and fibrinolysis inhibition . Whether SN50 could attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS remains to be elucidated .

Safety and Hazards

While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .

Future Directions

Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNURBQMTKEB-URDPEVQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H230N36O29S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2781.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/no-structure.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)